molecular formula C12H16N2OS B5089256 N-cyclopentyl-2-(2-pyridinylthio)acetamide

N-cyclopentyl-2-(2-pyridinylthio)acetamide

Cat. No. B5089256
M. Wt: 236.34 g/mol
InChI Key: KYZUGNHKPCVGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of novel chemical entities often involves detailed investigation into their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Compounds similar to N-cyclopentyl-2-(2-pyridinylthio)acetamide, such as those containing cyclohexyl, pyridine, and acetamide groups, have been extensively studied for their potential in various applications, including as opioid agonists and in other pharmacological areas.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, starting from chiral amino acids or other precursors, and employing strategies like enzyme-catalyzed asymmetric hydrolysis or cyclisation techniques. For example, compounds like N-[2-(1-pyrrolidinyl)ethyl]acetamides have been synthesized for their biological evaluation as opioid kappa agonists, showcasing the relevance of structural manipulation in achieving desired bioactivity (Costello et al., 1991).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the conformation and reactivity of chemical compounds. X-ray crystallography and computational methods are often used to elucidate the geometry, bond lengths, angles, and stereochemistry. The solid-state structure and conformation of similar compounds have been studied to understand their drug-receptor interactions, highlighting the significance of molecular conformation in biological activity (Bandoli et al., 1981).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds depend significantly on their functional groups and molecular structure. For instance, the reactivity towards Michael addition or cyclisation reactions can lead to the formation of novel heterocyclic structures, indicating the versatility of these compounds in synthetic chemistry (Dyachenko et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular composition and arrangement. Studies often investigate these aspects to inform compound handling, formulation, and application potentials. For example, the crystal structure of related compounds provides insight into the intermolecular interactions and stability critical for drug design and development (Mague et al., 2014).

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-(2-pyridinylthio)acetamide” is not currently known. It’s important to note that the mechanism of action for a compound can depend on its intended use, which is not specified for this compound .

properties

IUPAC Name

N-cyclopentyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-11(14-10-5-1-2-6-10)9-16-12-7-3-4-8-13-12/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUGNHKPCVGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.